3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Overview

Description

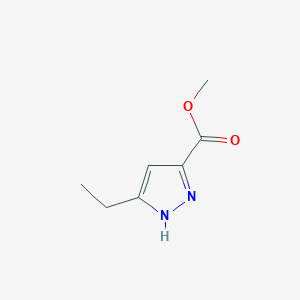

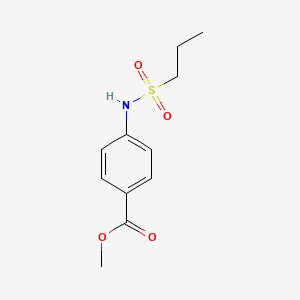

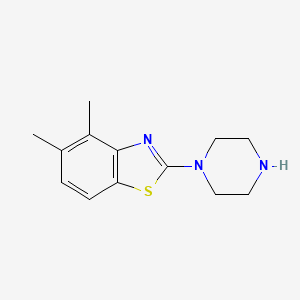

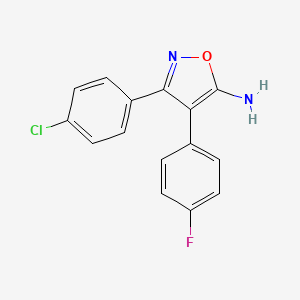

“3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . The IUPAC name for this compound is 3-(3-ethyl-1,2,4-oxadiazol-5-yl)-2(1H)-pyridinone .

Molecular Structure Analysis

The InChI code for “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” is 1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13) . This indicates the presence of an ethyl group attached to the 1,2,4-oxadiazol-5-yl ring, which is further attached to the pyridin-2-ol ring.Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the oxadiazole ring, which is present in 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol, is recognized for its pharmacological properties. This compound can be used as a building block for synthesizing various pharmaceutical agents. The oxadiazole moiety is known to be a part of several drugs that treat conditions ranging from hypertension to Parkinson’s disease . Its derivatives have been studied for their potential as selective inhibitors in cancer therapy and as agents for treating age-related diseases .

Agriculture

In the agricultural sector, compounds like 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol could be explored for their potential use in developing new pesticides or herbicides. The structural uniqueness of the oxadiazole ring might offer novel modes of action against pests and plant diseases, contributing to the synthesis of more effective and environmentally friendly agrochemicals .

Material Science

The application in material science could involve the use of this compound in the synthesis of new materials with specific electronic or photonic properties. Oxadiazoles are known for their role in creating advanced materials for OLEDs and other electronic devices due to their conductive properties .

Environmental Science

In environmental science, the compound’s derivatives could be utilized in the development of sensors for detecting environmental pollutants. The oxadiazole core can be functionalized to react with specific contaminants, leading to a change in the material’s optical or electrical properties, which can be easily detected .

Biochemistry

In biochemistry, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol can be used as a precursor for synthesizing compounds that interact with biological macromolecules. It could help in studying protein-ligand interactions, enzyme inhibition, and the mechanisms of action for various biochemical processes .

Pharmacology

Pharmacologically, the compound can be involved in the design of drug candidates due to the oxadiazole ring’s ability to cross biological membranes efficiently. This characteristic makes it valuable for developing drugs with better bioavailability and targeted delivery systems .

Safety and Hazards

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGAXNOZEWPCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)